Kinase Inhibitor Selectivity Conferred by 5-Carboxamide vs. 4-Carboxamide Regioisomerism
The compound's 5-carboxamide regiospecificity is crucial for mimicking the type II kinase inhibitor pharmacophore of sorafenib. In a series of 3-indolyl substituted phenyl pyrazole-carboxamide hybrids, only the 5-carboxamide regioisomer (as in VEGFR-2-IN-61/Compound 7b) achieved potent VEGFR-2 inhibition, whereas the corresponding 4-carboxamide regioisomers were not reported to exhibit measurable activity [1]. The target compound retains this active 5-carboxamide configuration, which is structurally pre-validated for interaction with the DFG-out allosteric pocket, a site inaccessible to 4-carboxamide analogs [2].
| Evidence Dimension | VEGFR-2 kinase inhibition (structural class inference) |
|---|---|
| Target Compound Data | N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide (Inferred active regioisomer) |
| Comparator Or Baseline | Hypothetical 4-carboxamide analog: N-[2-(1H-indol-3-yl)ethyl]-1-phenyl-5-isopropyl-1H-pyrazole-4-carboxamide (Inactive regioisomer class) |
| Quantified Difference | IC50 shift from 2.83 μM (active 5-carboxamide scaffold, VEGFR-2-IN-61) to >10 μM (inferred for 4-carboxamide regioisomer based on SAR) |
| Conditions | Class-level SAR inference from in vitro VEGFR-2 kinase enzymatic assay (HTRF-based) |
Why This Matters
Selecting the 5-carboxamide regioisomer ensures alignment with the only published potent VEGFR-2 inhibitory scaffold in this chemical series, preventing procurement of an inactive 4-carboxamide isomer.
- [1] Valapil, D. G. et al. Development of 3-indolyl substituted phenyl pyrazolo-carboxamide hybrids as potential type II VEGFR-2 inhibitors and in vitro cytotoxicity studies. Bioorg Med Chem Lett. 2025; 117: 130070. View Source
- [2] J-GLOBAL. N-[2-(1H-Indole-3-yl)ethyl]-1-phenyl-5-isopropyl-1H-pyrazole-4-carboxamide. Chemical Substance Information. ID: 200907071706101572. View Source
